molecular formula C20H23N3O3 B13906602 (S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide

(S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide

Katalognummer: B13906602
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: PZBBUTYGHXSYTE-ICSRJNTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide typically involves multiple steps, including the formation of the cyano group and the attachment of the dimethoxyphenyl and phenylacetamide groups. Common synthetic routes may involve:

    Formation of the Cyano Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Attachment of the Dimethoxyphenyl Group: This step may involve the use of protecting groups to ensure selective reactions at desired positions.

    Formation of the Phenylacetamide Moiety: This can be achieved through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers may investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Wirkmechanismus

The mechanism of action of (S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H23N3O3

Molekulargewicht

353.4 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl]amino]-2-phenylacetamide

InChI

InChI=1S/C20H23N3O3/c1-20(13-21,12-14-9-10-16(25-2)17(11-14)26-3)23-18(19(22)24)15-7-5-4-6-8-15/h4-11,18,23H,12H2,1-3H3,(H2,22,24)/t18-,20-/m0/s1

InChI-Schlüssel

PZBBUTYGHXSYTE-ICSRJNTNSA-N

Isomerische SMILES

C[C@](CC1=CC(=C(C=C1)OC)OC)(C#N)N[C@@H](C2=CC=CC=C2)C(=O)N

Kanonische SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C#N)NC(C2=CC=CC=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.